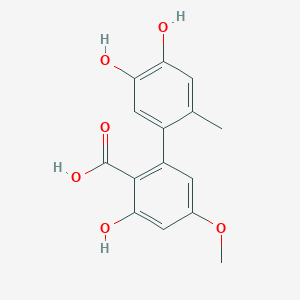
Altenusin
Descripción general
Descripción
Altenusin is a natural nonsteroidal fungal metabolite . It is the characteristic metabolite of Alternaria sp., with a biphenyl skeleton . It has been reported to have antioxidant, antimicrobial, cytotoxic, biotin protein ligase inhibitory, FXR agonist, and tau protein aggregation inhibitory activities .
Synthesis Analysis
Altenusin is a metabolite of Alternaria sp., and more than 15 altenusin derivatives have been discovered from fungal origins . These derivatives originate from a polyketide chain and form various skeletons . Five new altenusin derivatives were isolated from a culture of the endophytic fungus Alternaria sp. SK6YW3L .
Molecular Structure Analysis
The molecular structure of Altenusin is characterized by a biphenyl skeleton . The molecular formula of Altenusin is C15H14O6 .
Chemical Reactions Analysis
Altenusin shows markedly DPPH radical scavenging activities . It has been reported to have antioxidant, antimicrobial, cytotoxic, biotin protein ligase inhibitory, FXR agonist, and tau protein aggregation inhibitory activities .
Physical And Chemical Properties Analysis
The molecular weight of Altenusin is 290.27 . The molecular formula of Altenusin is C15H14O6 .
Aplicaciones Científicas De Investigación
Antioxidant Activity
Altenusin has been reported to have significant antioxidant properties . Specifically, certain derivatives of Altenusin have shown prominent DPPH free-radical-scavenging activities . This makes Altenusin a potential candidate for research in oxidative stress-related diseases.
Antimicrobial Activity
Altenusin also exhibits antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents, which is particularly important given the rise of antibiotic-resistant bacteria.
Cytotoxic Activity
Research has indicated that Altenusin has cytotoxic activity . This means it has the potential to kill cells, which could make it useful in cancer research for developing new chemotherapy drugs.
Biotin Protein Ligase Inhibitory Activity
Altenusin has been found to inhibit biotin protein ligase . Biotin protein ligase is an enzyme that plays a crucial role in cellular functions, and its inhibition can have significant effects on cell growth and proliferation.
FXR Agonist Activity
Altenusin acts as an FXR agonist . The Farnesoid X receptor (FXR) is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Therefore, Altenusin could potentially be used in the treatment of metabolic disorders.
Tau Protein Aggregation Inhibitory Activity
Altenusin has been reported to inhibit the aggregation of tau proteins . Tau proteins are associated with neurodegenerative diseases when they become defective and aggregate. Therefore, Altenusin could be a potential candidate for the treatment of neurodegenerative diseases.
Azole-synergistic Anti-candidal Activity
Altenusin has been found to exhibit significant ketoconazole-synergistic activity against Candida albicans . This means that when used in combination with azole antifungal drugs, Altenusin can enhance their effectiveness against this common fungal pathogen .
COX-2 Inhibitory Activity
Certain derivatives of Altenusin have shown COX-2 inhibitory activity . COX-2 is an enzyme that plays a key role in inflammation and pain, so inhibitors can be used to develop new anti-inflammatory and analgesic drugs .
Mecanismo De Acción
Altenusin is a nonsteroidal microbial metabolite derived from fungi, specifically the Alternaria species . It has been reported to have antioxidant, antimicrobial, cytotoxic, biotin protein ligase inhibitory, FXR agonist, and tau protein aggregation inhibitory activities .
Target of Action
Altenusin acts as a selective agonist of the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor subfamily and plays important roles in maintaining the homeostasis of bile acids, glucose, and lipids . Altenusin also targets the biotin protein ligase .
Mode of Action
Altenusin interacts with its targets, primarily FXR, and induces changes in their activity. As an FXR agonist, altenusin binds to FXR, leading to the activation of this receptor . This interaction results in the modulation of genes involved in the homeostasis of bile acids, glucose, and lipids .
Biochemical Pathways
The activation of FXR by altenusin affects several biochemical pathways. It increases insulin sensitivity and suppresses genes involved in hepatic gluconeogenesis and lipogenesis . This modulation of biochemical pathways contributes to the therapeutic potential of altenusin in treating nonalcoholic fatty liver disease and associated metabolic syndrome .
Pharmacokinetics
Its bioavailability and efficacy are evident from its observed biological effects .
Result of Action
Altenusin has been reported to have multiple effects at the molecular and cellular levels. It reduces body weight and fat mass, decreases blood glucose and serum insulin levels, and reverses hepatic lipid droplet accumulation and macrovesicular steatosis . Furthermore, it has been found to have significant DPPH free-radical-scavenging activities .
Action Environment
The action of altenusin can be influenced by environmental factors. For instance, it is derived from the Alternaria species, which are endophytic fungi that colonize a variety of organic substrates . The production and activity of altenusin may be affected by the specific environmental conditions of these substrates.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPBTBPPIIKLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953279 | |
| Record name | Altenusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Altenusin | |
CAS RN |
31186-12-6 | |
| Record name | Altenusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31186-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altenusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altenusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTENUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM31322YA1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of altenusin?
A: Altenusin has a molecular formula of C15H14O6 and a molecular weight of 290.27 g/mol. [, ]
Q2: What spectroscopic data is available for altenusin?
A: Researchers commonly characterize altenusin using NMR (Nuclear Magnetic Resonance), IR (Infrared), UV (Ultraviolet), ECD (Electronic Circular Dichroism) spectroscopy, and mass spectrometry. [, , , , ]
Q3: What is known about the stability of altenusin?
A3: The stability of altenusin under various conditions has not been extensively studied in the provided research. Further research is needed to understand its stability profile and potential degradation pathways.
Q4: What is the primary mechanism of action of altenusin?
A: Research suggests that altenusin exhibits its activity through multiple mechanisms. One study identified altenusin as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. [] Another study proposed that altenusin acts through selective protein unfolding (SPU), specifically targeting bacterial biotin protein ligase. []
Q5: How does altenusin interact with its target proteins?
A: Altenusin has been shown to bind to and inhibit various proteins, including: * Trypanothione reductase (TR): Altenusin inhibits TR, an enzyme crucial for the antioxidant defense of Trypanosoma and Leishmania parasites. [] * Myosin light chain kinase (MLCK): Altenusin inhibits the calmodulin-dependent activity of MLCK. [] * Tau protein: Altenusin inhibits the aggregation of tau protein into paired helical filaments, a hallmark of Alzheimer's disease. []
Q6: What are the downstream effects of altenusin's interaction with its targets?
A: Altenusin's interaction with its targets leads to various downstream effects: * FXR agonism: Activation of FXR by altenusin leads to reduced body weight, fat mass, blood glucose levels, and hepatic lipid accumulation in mice fed a high-fat diet. [] * TR inhibition: Inhibition of TR makes parasites more susceptible to oxidative stress, potentially leading to parasite death. [] * MLCK inhibition: Blocking MLCK activity can have various effects on smooth muscle contraction, cell motility, and other cellular processes. [] * Tau aggregation inhibition: By preventing tau aggregation, altenusin may protect neurons from damage associated with Alzheimer's disease. []
Q7: What is known about the Structure-Activity Relationship (SAR) of altenusin?
A: Limited information is available on the SAR of altenusin. One study exploring selective protein unfolding as a mechanism of action for altenusin analogs suggested that structural modifications impact its activity. [] More research is needed to fully elucidate the SAR of altenusin and identify structural features critical for its biological activities.
Q8: What are the in vitro and in vivo effects of altenusin?
A: Altenusin demonstrates various in vitro and in vivo effects: * In vitro: * Inhibits tau fibrillization and reduces tau pathology in primary neurons. [] * Protects PC12 cells against oxidative injuries by activating the Nrf2 antioxidant pathway. [] * Inhibits the growth of various cancer cell lines. [] * Inhibits the growth of Trypanosoma cruzi. [] * Inhibits Candida species growth, showing synergistic effects with azole antifungals. [, ] * In vivo: * Protects mice from high-fat diet-induced obesity, hyperglycemia, and hepatic steatosis. [] * Reduces renal fibrosis in a mouse model of unilateral ureteral obstruction. []
Q9: What is known about the pharmacokinetics (PK) of altenusin?
A: The available research does not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of altenusin. Further investigation is required to understand its PK profile. []
Q10: What is the toxicity profile of altenusin?
A: The toxicological profile of altenusin has not been extensively studied. Some studies indicate cytotoxic effects against certain cancer cell lines, but further research is crucial to determine its safety profile, potential adverse effects, and long-term effects in humans. [, ]
Q11: What are the potential applications of altenusin?
A: Altenusin's diverse biological activities make it a promising candidate for various applications, including: * Treatment of metabolic diseases: Its FXR agonistic activity suggests potential for treating NAFLD, obesity, and type 2 diabetes. [] * Development of antiparasitic drugs: Its TR inhibitory activity could be exploited for developing new therapies for trypanosomiasis and leishmaniasis. [] * Development of antifungal agents: Altenusin shows promising antifungal activity, particularly its synergistic effect with existing azole antifungals. [, ] * Treatment of neurodegenerative diseases: Its ability to inhibit tau aggregation indicates potential for treating Alzheimer's disease. []
Q12: What are the future research directions for altenusin?
A12: Future research on altenusin should focus on: * Comprehensive SAR studies to optimize its potency, selectivity, and pharmacological properties. * Detailed PK/PD studies to understand its ADME profile and in vivo efficacy. * Evaluating its safety and toxicity profile in preclinical models. * Investigating its potential for development into therapeutic agents for various diseases.
Q13: What analytical methods are used to detect and quantify altenusin?
A: Researchers commonly employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the detection and quantification of altenusin in various matrices, including food, feed, and biological samples. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



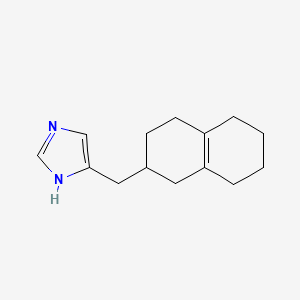
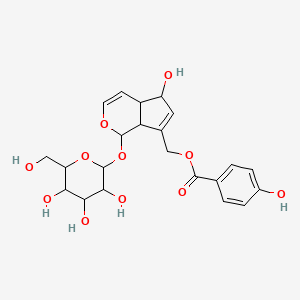
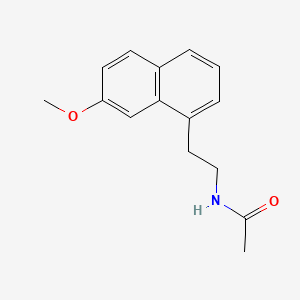
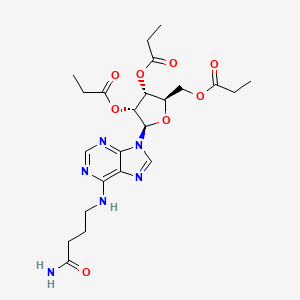
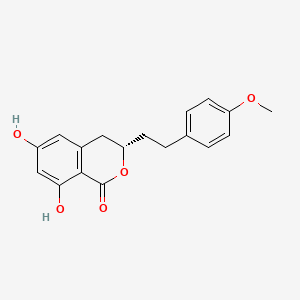

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
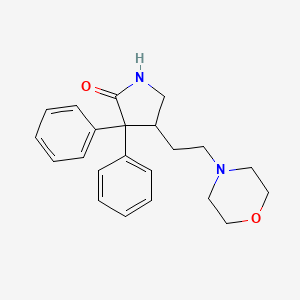

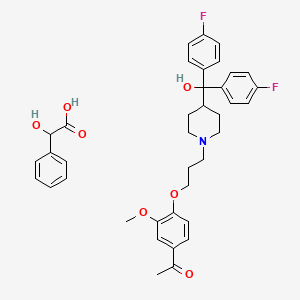



![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)